3-amino-N-(3,4-difluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(3,4-difluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[2,3-b]pyridine core, which is known for its electron-deficient nature, making it a valuable scaffold in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3,4-difluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-b]pyridine core, followed by functionalization at specific positions to introduce the amino, difluorophenyl, and methoxyphenyl groups. Key steps may include:
Cyclization Reactions: Formation of the thieno[2,3-b]pyridine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the amino group and other substituents via nucleophilic substitution reactions.
Coupling Reactions: Use of palladium-catalyzed coupling reactions to attach the difluorophenyl and methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3,4-difluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce primary or secondary amines.
Scientific Research Applications
3-amino-N-(3,4-difluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 3-amino-N-(3,4-difluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]thieno[2,3-b]pyridine Derivatives: These compounds share a similar core structure and are used in high-efficiency organic light-emitting diodes (OLEDs).
1H-pyrrolo[2,3-b]pyridine Derivatives: Known for their potent inhibitory activity against fibroblast growth factor receptors (FGFRs).
Uniqueness
3-amino-N-(3,4-difluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly valuable in applications where precise molecular interactions are crucial, such as in drug design and material science.
Properties
Molecular Formula |
C21H15F2N3O2S |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
3-amino-N-(3,4-difluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H15F2N3O2S/c1-28-13-4-2-3-11(9-13)17-8-6-14-18(24)19(29-21(14)26-17)20(27)25-12-5-7-15(22)16(23)10-12/h2-10H,24H2,1H3,(H,25,27) |
InChI Key |
AYGQLBHSQFMOEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC(=C(C=C4)F)F)N |
Origin of Product |
United States |
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